molecular formula C17H21N5O2S B2952247 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034355-73-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2952247
CAS No.: 2034355-73-0
M. Wt: 359.45
InChI Key: XVYLPVLZWGUCHY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring two pyrazole rings linked via an ethyl chain. The first pyrazole moiety is substituted with methyl groups at positions 3 and 5, a thiophen-2-yl group at position 4, and an ethyl spacer. The second pyrazole ring contains a methoxy group at position 3, a methyl group at position 1, and a carboxamide group at position 2. The compound’s molecular formula is inferred to be C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol (calculated based on substituents and connectivity) .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-15(14-6-5-9-25-14)12(2)22(19-11)8-7-18-16(23)13-10-21(3)20-17(13)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLPVLZWGUCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CN(N=C2OC)C)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the thiophene ring: This step involves the functionalization of the pyrazole ring with a thiophene moiety, often through palladium-catalyzed cross-coupling reactions.

    Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions.

    Methoxylation and carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural homology with other pyrazole-carboxamide derivatives. A notable analog is N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034451-14-2, C₁₉H₂₃N₅OS, MW 369.5 g/mol) . Key differences include:

  • Substituent Position : The thiophene ring is attached at position 3 in the analog vs. position 2 in the target compound. This alters electronic distribution and steric interactions.
  • Pyrazole Modifications : The analog features a cyclopropyl group at position 5 and three methyl groups on the second pyrazole, whereas the target compound has a simpler methyl-methoxy substitution.
  • Molecular Weight : The analog’s higher molecular weight (369.5 vs. 344.43) reflects its additional substituents.

Table 1: Structural Comparison

Property Target Compound Analog (CAS 2034451-14-2)
Molecular Formula C₁₇H₂₀N₄O₂S C₁₉H₂₃N₅OS
Molecular Weight 344.43 g/mol 369.5 g/mol
Thiophene Position 2-position 3-position
Key Substituents 3,5-dimethyl; 3-methoxy 5-cyclopropyl; 1,3,5-trimethyl
Crystallographic and Computational Insights

emphasizes the use of SHELX software for small-molecule crystallography .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities.
  • Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's chemical properties.
  • Methoxy and Carboxamide Groups : These functional groups contribute to the compound's solubility and biological interactions.

The molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of approximately 380.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

The presence of the thiophene and pyrazole rings suggests potential anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

Antimicrobial Properties

The compound's structure is conducive to antimicrobial activity. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for further development in treating infections .

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated a series of pyrazole derivatives against human cancer cell lines, finding that certain modifications significantly enhanced their cytotoxicity . The results indicated that compounds bearing electron-withdrawing groups exhibited stronger activity.
  • Anti-inflammatory Activity :
    • Research on similar thiophene-containing compounds revealed their ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy :
    • A comparative study on various pyrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrazole derivativesCytotoxicity against HepG2 and A549 cells
Anti-inflammatoryThiophene derivativesInhibition of pro-inflammatory cytokines
AntimicrobialPyrazole derivativesEffective against various bacterial strains

Q & A

Q. Table 1. Optimization of Cyclocondensation Reactions

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol75% → 89%
Temperature80°CReduced side-products
CatalystNoneAvoids Pd residues

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalInterpretation
1H^1H NMR (DMSO)δ 2.35 (s, 3H)3,5-Dimethyl pyrazole
X-rayC-N bond length: 1.34 ÅConfirms carboxamide geometry

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